(2R)-O-phospho-3-sulfolactic acid
CAS No.:
Cat. No.: VC1575349
Molecular Formula: C3H7O9PS
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7O9PS |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | (2R)-2-phosphonooxy-3-sulfopropanoic acid |
| Standard InChI | InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1 |
| Standard InChI Key | CABHHUMGNFUZCZ-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)OP(=O)(O)O)S(=O)(=O)O |
| SMILES | C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |
| Canonical SMILES | C(C(C(=O)O)OP(=O)(O)O)S(=O)(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
(2R)-O-phospho-3-sulfolactic acid is characterized by a precise molecular structure with multiple functional groups. The compound contains both phosphate and sulfonate moieties attached to a propanoic acid backbone, resulting in a molecule with significant polarity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C3H7O9PS |
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | (2R)-2-phosphonooxy-3-sulfopropanoic acid |
| Standard InChI | InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/t2-/m0/s1 |
| Standard InChIKey | CABHHUMGNFUZCZ-REOHCLBHSA-N |
| Isomeric SMILES | C(C@@HOP(=O)(O)O)S(=O)(=O)O |
| PubChem Compound ID | 443249 |
Table 1: Chemical properties of (2R)-O-phospho-3-sulfolactic acid
Structural Features
The compound possesses a distinct stereochemistry with an R-configuration at the C2 position, which is critical for its biological function. This stereoselectivity ensures proper recognition by the enzymes involved in coenzyme M biosynthesis. The molecule contains three key functional groups:
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A carboxylic acid group (-COOH)
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A phosphate ester group at the C2 position
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A sulfonate group at the C3 position
This unique combination of functional groups makes (2R)-O-phospho-3-sulfolactic acid a carboxyalkyl phosphate and a carboxyalkanesulfonic acid, functionally related to rac-lactic acid . It can also be considered a conjugate acid of (2R)-2-O-phosphonato-3-sulfonatolactate(4-) .
Biosynthesis
Enzymatic Formation
The biosynthesis of (2R)-O-phospho-3-sulfolactic acid represents the first step in the coenzyme M biosynthetic pathway in methanogenic archaea. This reaction is catalyzed by (2R)-phospho-3-sulfolactate synthase, also known as ComA .
ComA catalyzes a stereospecific Michael addition reaction where sulfite (SO3^2-) is added to phosphoenolpyruvate (PEP) to form (2R)-O-phospho-3-sulfolactic acid . This reaction proceeds through the following mechanism:
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Nucleophilic attack of sulfite on the β-carbon of phosphoenolpyruvate
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Formation of a C-S bond
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Protonation at the α-carbon to create the R-stereocenter
The enzyme performs this reaction over a broad range of temperature and pH conditions, reflecting the diverse environments inhabited by methanogenic archaea .
Enzyme Characteristics
| Characteristic | Description |
|---|---|
| Enzyme Type | Sulfonate-biosynthesizing enzyme |
| Cofactor Requirement | Mg²⁺ |
| Reaction Catalyzed | Stereospecific Michael addition of sulfite to phosphoenolpyruvate |
| pH Range | Broad |
| Temperature Range | Broad (includes hyperthermophilic conditions) |
| Inhibition | Moderate inhibition by substrate and product analogs |
Table 2: Key characteristics of ComA, the enzyme responsible for (2R)-O-phospho-3-sulfolactic acid biosynthesis
Biological Role in Coenzyme M Production
Pathway Context
(2R)-O-phospho-3-sulfolactic acid serves as a critical intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), which functions as the terminal methyl carrier in methanogenesis . The complete pathway from (2R)-O-phospho-3-sulfolactic acid to coenzyme M involves several enzymatic steps:
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Dephosphorylation of (2R)-O-phospho-3-sulfolactic acid to form 3-sulfolactate
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Oxidation of 3-sulfolactate
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Decarboxylation of the oxidized intermediate
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Reductive thiolation to form coenzyme M
This pathway highlights the central role of (2R)-O-phospho-3-sulfolactic acid as the initial precursor in this essential biochemical process .
Significance in Methanogenesis
Coenzyme M, the end product of this biosynthetic pathway, serves as the terminal methyl carrier in methanogenesis, a process of fundamental importance in the global carbon cycle and in energy production by methanogenic archaea . As the first intermediate in this pathway, (2R)-O-phospho-3-sulfolactic acid is essential for:
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The production of methane in anaerobic environments
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Energy conservation in methanogenic archaea
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Carbon cycling in anaerobic ecosystems
This positions (2R)-O-phospho-3-sulfolactic acid as a molecule of significant ecological and biochemical importance .
Enzymatic Processing
Dephosphorylation
Following its biosynthesis, (2R)-O-phospho-3-sulfolactic acid undergoes dephosphorylation catalyzed by phosphosulfolactate phosphohydrolase (ComB) . This represents the second step in the coenzyme M biosynthetic pathway.
ComB is a Mg²⁺-dependent acid phosphatase with specificity for 2-hydroxycarboxylic acid phosphate esters . It efficiently hydrolyzes:
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rac-2-phosphosulfolactate
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(S)-2-phospholactate
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Phosphoglycolate
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Both enantiomers of 2-phosphomalate
Unlike previously studied phosphoglycolate phosphatases, ComB has distinctive characteristics:
| Characteristic | ComB Feature |
|---|---|
| pH Optimum | Low pH optimum for activity |
| Substrate Specificity | Narrow |
| Sequence Homology | Amino acid sequence dissimilar to any biochemically characterized protein |
| Catalytic Capability | Can catalyze transphosphorylation reactions |
| Mechanism | Functions via covalent phosphoenzyme intermediates |
Table 3: Distinctive features of ComB, the enzyme responsible for (2R)-O-phospho-3-sulfolactic acid dephosphorylation
Evolutionary Distribution
Interestingly, homologs of comB (the gene encoding ComB) have been identified in diverse organisms including:
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All available cyanobacterial genome sequences
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Genomes from phylogenetically diverse bacteria
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Various archaeal genomes
Most of these organisms lack homologs of other coenzyme M biosynthetic genes, suggesting that comB has been recruited frequently into new metabolic pathways throughout evolutionary history . This broad and disparate distribution highlights the versatility of this enzymatic function beyond its role in coenzyme M biosynthesis.
Research Applications and Significance
Metabolomics Studies
Recent metabolomics research has identified (2R)-O-phospho-3-sulfolactic acid as a metabolite of interest in various biological systems. In a study focusing on traditional Chinese medicine formulations and their effects on weaned yaks, (2R)-O-phospho-3-sulfolactic acid was identified among differentially abundant metabolites . This suggests potential roles or effects of this compound beyond its established function in methanogenic archaea.
Biochemical Significance
The study of (2R)-O-phospho-3-sulfolactic acid and its associated enzymes has provided significant insights into:
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The evolutionary history of methanogenesis and sulfate reduction
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The development of novel enzyme families
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The biochemical adaptations of archaea to extreme environments
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The interplay between phosphate and sulfonate metabolism
Research into phosphonate and phosphinate metabolism pathways, where (2R)-O-phospho-3-sulfolactic acid features prominently, has revealed interconnections between seemingly distinct metabolic processes . This compound thus serves as a window into the complex evolutionary history of central metabolic pathways.
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